![molecular formula C23H27N5O4S B13986706 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29822-13-7](/img/structure/B13986706.png)
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C23H27N5O4S This compound is characterized by its unique structure, which includes a diazenyl group, a pyrimidinyl group, and a benzenesulfonamide group
Métodos De Preparación
The synthesis of 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the diazotization of 5-hexyl-2,4-dihydroxyaniline followed by coupling with N-(4-methylpyrimidin-2-yl)benzenesulfonamide under controlled conditions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex azo compounds.
Aplicaciones Científicas De Investigación
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its azo group.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their catalytic functions. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(5-hexyl-2,4-dihydroxyphenyl)-1-hexanone oxime: Known for its applications in organic synthesis and material science.
Benzenesulfonamide derivatives: Widely used in medicinal chemistry for their enzyme inhibitory properties.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
29822-13-7 |
|---|---|
Fórmula molecular |
C23H27N5O4S |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O4S/c1-3-4-5-6-7-17-14-20(22(30)15-21(17)29)27-26-18-8-10-19(11-9-18)33(31,32)28-23-24-13-12-16(2)25-23/h8-15,29-30H,3-7H2,1-2H3,(H,24,25,28) |
Clave InChI |
MZLFIOSNNBVWRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1O)O)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


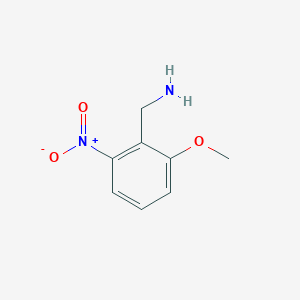
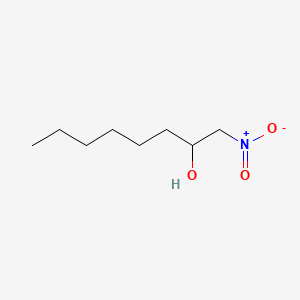
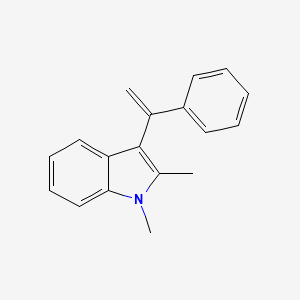
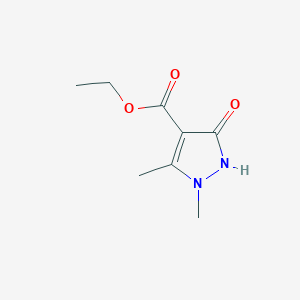
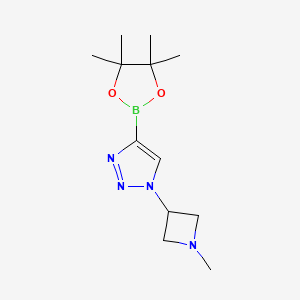
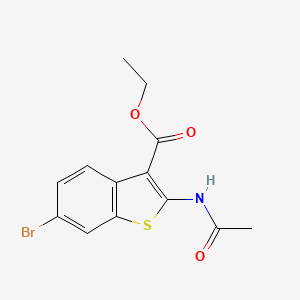
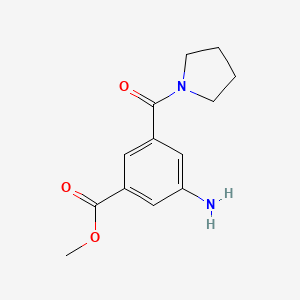
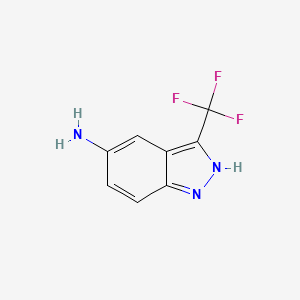
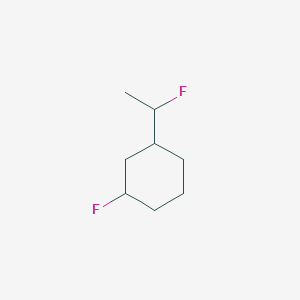
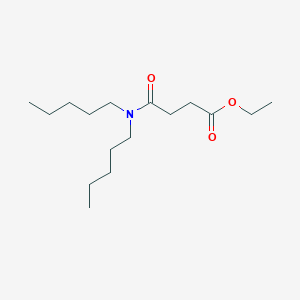
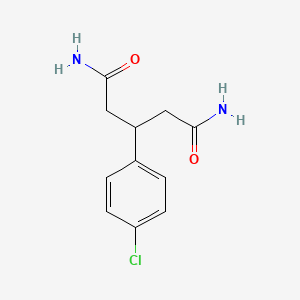
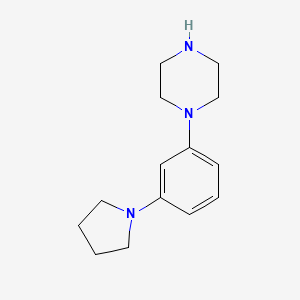
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
